molecular formula C21H15BrN2O4S2 B15030337 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B15030337
M. Wt: 503.4 g/mol
InChI Key: VPGDSJLDEJZGNM-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with fused seven- and five-membered rings, incorporating two sulfur atoms (dithia) and two nitrogen atoms (diazatricyclo). Key substituents include a 4-bromophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating), which influence its electronic properties and reactivity.

Properties

Molecular Formula

C21H15BrN2O4S2

Molecular Weight

503.4 g/mol

IUPAC Name

11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C21H15BrN2O4S2/c1-28-13-8-2-10(3-9-13)14-15-17(29-18-16(14)30-21(27)23-18)20(26)24(19(15)25)12-6-4-11(22)5-7-12/h2-9,14-15,17H,1H3,(H,23,27)

InChI Key

VPGDSJLDEJZGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl and 4-methoxyphenyl derivatives, which undergo a series of reactions such as cyclization, thiolation, and diazotization under controlled conditions. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the formation of the tricyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.

Scientific Research Applications

11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[730

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tricyclic systems, focusing on substituent effects, ring puckering, and computational similarity metrics.

Structural and Substituent Differences

Key analogs include:

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (): Shares the methoxyphenyl group and dithia-aza framework but lacks the bromophenyl substituent and has a larger tetracyclic system.

11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (): Differs in substituents (sulfanyl vs. bromophenyl) and ring size (six- vs. seven-membered), altering steric and electronic profiles.

Computational Similarity Analysis

Similarity metrics (Table 1) were calculated using Tanimoto coefficients (binary fingerprint comparison) and graph-based methods (substructural alignment):

Compound Tanimoto Coefficient (ST) Graph Similarity Score Key Differences
9-(4-Methoxyphenyl) analog () 0.65 0.72 Larger tetracyclic system; lacks bromophenyl group
11-(4-Methoxyphenyl) analog () 0.42 0.55 Sulfanyl substituent; smaller tricyclic framework
9-(4-Hydroxyphenyl) analog () 0.58 0.68 Hydroxyphenyl group increases polarity; reduced lipophilicity

Notes:

  • Tanimoto coefficients (ST) were derived from binary fingerprints encoding functional groups and ring systems . Lower scores (e.g., 0.42 for ) reflect significant structural divergence.
  • Graph-based similarity accounts for substructural overlaps (e.g., shared dithia-aza motifs) but penalizes differences in ring size and substituents .

Electronic and Steric Effects

  • Bromophenyl vs.
  • Ring Puckering : The seven-membered ring in the target compound exhibits greater puckering (quantified via Cremer-Pople parameters) than smaller analogs, influencing binding site compatibility .

Crystallographic Refinement and Accuracy

Structural comparisons rely on high-resolution crystallographic data refined using SHELXL (). For example, the target compound’s bond lengths and angles were determined with a mean error of ±0.005 Å, ensuring reliable similarity assessments .

Biological Activity

The compound 11-(4-bromophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a heterocyclic organic molecule notable for its complex structure and potential biological activities. This compound features a unique arrangement of sulfur atoms and a diazatricyclo framework, contributing to its diverse reactivity and applicability in medicinal chemistry.

  • Molecular Formula : C19H16BrN2O3S2
  • Molecular Weight : Approximately 432.36 g/mol
  • Structural Features : Contains both bromophenyl and methoxyphenyl groups, which are known to influence biological activity.

Biological Activity

This compound is part of a broader class of heterocyclic compounds recognized for various biological activities such as antimicrobial, anti-inflammatory, and neuroactive effects. The presence of functional groups significantly enhances its reactivity and interaction with biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory Properties : The bromophenyl moiety is often associated with anti-inflammatory effects.
  • Neuroactivity : The nitrogen-rich structure may contribute to neuroactive properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(4-bromophenyl)-2-phenyl-4,5-dihydro-1,2,4-triazin-3-oneContains bromophenyl; triazine ringAntimicrobial
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneDibenzo structure; nitrogen-richNeuroactive
1-(4-bromophenyl)-1H-pyrazol-4-carboxylic acidPyrazole ring; carboxylic acid groupAnti-inflammatory

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods may include:

  • Claisen Condensation : Used to form key intermediates.
  • Thermolysis Reactions : Facilitate the formation of reactive intermediates that can undergo cycloaddition.
  • Recrystallization Techniques : Employed to purify the final product.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally similar to the target compound:

  • Antimicrobial Studies : A study published in Molbank highlighted the synthesis and antimicrobial properties of derivatives containing similar heterocyclic structures .
  • Neuroactive Properties : Research indicated that nitrogen-rich compounds exhibit significant neuroactivity, suggesting potential applications in neurological disorders .
  • Anti-inflammatory Effects : Investigations into bromophenyl-containing compounds revealed promising anti-inflammatory properties that could be leveraged for therapeutic applications .

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